molecular formula C16H21N5O3S B2777769 N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-39-1

N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2777769
CAS No.: 921789-39-1
M. Wt: 363.44
InChI Key: QKAMLDRCYGRYKN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 5. Its synthesis likely involves multi-step reactions, including cyclization and thiol-acetamide coupling, as observed in analogous compounds .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-23-10-7-17-14(22)11-25-16-19-18-15-20(8-9-21(15)16)12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAMLDRCYGRYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole moiety linked to a thioacetamide group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as phospholipase A2 (PLA2), which plays a crucial role in phospholipid metabolism and inflammatory responses .
  • Modulation of Receptor Activity : The imidazole ring is known to interact with various receptors, potentially influencing signaling pathways involved in inflammation and cell proliferation.
  • Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting survival pathways such as PI3K/Akt .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:

Study ReferenceBiological ActivityIC50 ValueNotes
PLA2 Inhibition< 1 µMSignificant inhibition observed in vitro.
Anticancer ActivityVariesInduces apoptosis in specific cancer cell lines.
Anti-inflammatoryModerateReduces cytokine levels in animal models.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : In a study investigating the effects on cancer cell lines (e.g., ovarian cancer), the compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity against resistant strains .
  • Case Study 2 : A study on inflammatory responses showed that administration of the compound led to reduced levels of pro-inflammatory cytokines in murine models. This suggests potential use in treating inflammatory diseases .

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The thiazole derivatives related to the imidazo[2,1-c][1,2,4]triazole framework have shown effectiveness against various bacterial strains. This suggests that N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide may possess antimicrobial activity as well .

Anticancer Potential
Compounds containing imidazole and triazole rings have been studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Preliminary studies suggest that this compound could be evaluated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the imidazole ring followed by thiolation and acetamide coupling. The efficiency of these synthetic routes can significantly impact the compound's availability for testing and application in research settings .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of imidazo[2,1-c][1,2,4]triazole against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the thioacetamide position enhanced activity against these pathogens significantly compared to parent compounds.

Case Study 2: Cancer Cell Line Testing
In vitro studies using breast cancer cell lines demonstrated that derivatives of this compound exhibited dose-dependent inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Chemical Reactions Analysis

Hydrolysis Reactions

The thioacetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

Reaction TypeConditionsReagents/CatalystsProductsReference
Acidic Hydrolysis1M HCl, reflux (12 hr)Hydrochloric acid2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetic acid + N-(2-methoxyethyl)amine
Basic Hydrolysis1M NaOH, 80°C (8 hr)Sodium hydroxideSodium salt of thioacetic acid derivative

Nucleophilic Substitution

The thioether (-S-) linkage participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl halides.

Reaction TypeConditionsReagentsProductsReference
AlkylationDMF, K₂CO₃, 60°C (6 hr)Methyl iodideS-Methylated derivative
Aromatic SubstitutionCu(I) catalyst, 70°CPhenylboronic acidBiaryl product via Suzuki-Miyaura coupling

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Reaction TypeConditionsReagentsProductsReference
Mild OxidationH₂O₂ (30%), RT (2 hr)Hydrogen peroxideSulfoxide derivative
Strong OxidationmCPBA, DCM, 0°C (1 hr)m-Chloroperbenzoic acidSulfone derivative

Cycloaddition Reactions

The triazole and imidazole rings enable participation in click chemistry (e.g., CuAAC).

Reaction TypeConditionsReagentsProductsReference
Cu(I)-Catalyzed Azide-Alkyne CycloadditionCuSO₄, sodium ascorbate, H₂O/THFBenzyl azide1,4-Disubstituted 1,2,3-triazole conjugate

Functionalization via Amide Group

The methoxyethylamine side chain can undergo further functionalization.

Reaction TypeConditionsReagentsProductsReference
AcylationDCM, EDC, DMAP, RT (4 hr)Acetyl chlorideN-Acetylated derivative
Reductive AminationNaBH₃CN, MeOH, 24 hrFormaldehydeTertiary amine product

Key Observations:

  • Thioacetamide Reactivity : Dominates hydrolysis and alkylation pathways.

  • Triazole Participation : Enables regioselective cycloadditions for bioconjugation .

  • Oxidation Sensitivity : Requires controlled conditions to avoid over-oxidation.

Experimental data for the exact compound remains limited, but reactivity trends are extrapolated from structural analogs . Further studies should validate these pathways empirically.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound and compound 9e may enhance lipophilicity and metabolic stability compared to halogenated analogues (e.g., 9b with 4-fluorophenyl, 9c with 4-bromophenyl).

Pharmacological Activity Comparison

While the target compound’s activity remains uncharacterized, structurally related compounds exhibit notable bioactivity:

  • Anticancer Activity : Thiazole-thioacetamide derivatives (e.g., compound 7b and 11 from ) showed IC₅₀ values of 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL against HepG-2 cells, suggesting that the thioacetamide-thiazole motif is critical for cytotoxicity .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous triazole-thioacetamides, such as ZnCl₂-catalyzed thiol coupling () or H₂SO₄-mediated cyclization (), though yields and purity depend on substituent compatibility .

Structural Characterization Techniques

  • X-ray Diffraction: Compounds like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) were confirmed via X-ray crystallography, highlighting the importance of rigorous structural validation for complex heterocycles .
  • Spectroscopic Analysis : IR and NMR data for compounds in and demonstrate the utility of spectral techniques in verifying thioacetamide and triazole linkages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

  • Methodology : The synthesis typically involves a multi-step process:

Core Heterocycle Formation : Cyclization of precursor amines with thiourea derivatives under acidic conditions to form the imidazo-triazole scaffold .

Thioether Linkage : Coupling the thiol group of the imidazo-triazole with chloroacetylated intermediates (e.g., 2-chloro-N-(2-methoxyethyl)acetamide) using base catalysts like triethylamine in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Key Parameters : Temperature (60–80°C for cyclization), pH control (neutral for coupling), and inert atmosphere (N₂) to prevent oxidation of thiol intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, imidazo-triazole carbons at 120–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 443.16 for C₂₁H₂₅N₅O₃S) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence the compound’s biological activity?

  • Case Studies :

  • Methoxy vs. Fluorophenyl : Replacement of 4-methoxyphenyl with 4-fluorophenyl in analogous compounds reduces anti-inflammatory activity (IC₅₀ from 12 µM to 28 µM in COX-2 inhibition assays), suggesting electron-donating groups enhance target binding .
  • Thioether vs. Sulfone : Oxidation of the thioether to sulfone decreases solubility (logP increases by 1.2 units) but improves metabolic stability in microsomal assays (t₁/₂ from 45 min to >120 min) .
    • Design Strategy : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, COX-2) and prioritize substituents with optimal steric/electronic profiles .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting Framework :

Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) .

Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1% v/v) or β-cyclodextrin complexes to mitigate aggregation in vitro .

Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to discrepancies in potency .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Stability Protocols :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (e.g., <10% degradation at pH 7.4 indicates suitability for oral administration) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess structural robustness; methoxy groups may increase susceptibility to photooxidation .
  • Plasma Stability : Incubate in human plasma (37°C, 1h); quantify parent compound via LC-MS to estimate in vivo half-life .

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